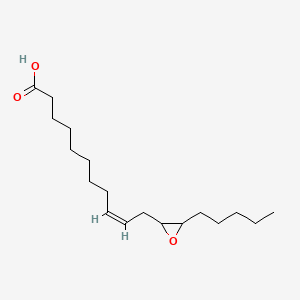
12(13)-EpOME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12(13)-EpOME, also known as (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, is a monounsaturated epoxy fatty acid. It is primarily found in the seed oil of Vernonia galamensis, a plant native to eastern Africa. This compound is notable for its unique chemical structure, which includes an epoxide group, making it a valuable biofeedstock for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12(13)-EpOME can be synthesized through the epoxidation of linoleic acid. The process involves the use of peracids or other oxidizing agents to introduce the epoxide group at the C12-C13 position of linoleic acid .
Industrial Production Methods: Industrial production of vernolic acid typically involves the extraction of vernonia oil from the seeds of Vernonia galamensis. The oil contains 70-80% vernolic acid, which can be isolated through saponification and low-temperature recrystallization . Another method involves the direct polymerization of vernonia oil using cationic means, with fluorosulfonic acid as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 12(13)-EpOME undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo-acids and other derivatives.
Reduction: The epoxide group can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Periodic acid in tertiary butyl alcohol is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation can be employed to reduce the epoxide group.
Substitution: Nucleophiles such as hydroxylamine hydrochloride can react with the epoxide ring.
Major Products:
Oxidation: 12-oxododecanoic acid.
Reduction: 12,13-dihydroxyoctadecenoic acid.
Substitution: 12-oxododecanoic acid oxime.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
12(13)-EpOME exerts its effects through various molecular pathways:
Epoxide Group: The epoxide group is highly reactive and can interact with nucleophiles, leading to the formation of various derivatives.
Leukotoxin: In mammalian systems, vernolic acid is metabolized by cytochrome P450 epoxygenase enzymes, producing toxic effects on leukocytes and other cell types.
Plant Metabolism: In plants, vernolic acid is involved in the biosynthesis of jasmonates, which are important signaling molecules in plant defense and development.
Vergleich Mit ähnlichen Verbindungen
12(13)-EpOME is unique due to its epoxide group and its natural occurrence in vernonia oil. Similar compounds include:
Linoleic Acid: The precursor to vernolic acid, lacking the epoxide group.
Epoxyoctadecenoic Acids: A class of compounds with similar structures but different positions of the epoxide group.
Hydnocarpic Acid and Chaulmoogric Acid: Similar fatty acids with different ring structures.
This compound stands out due to its high content in vernonia oil and its potential for industrial applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H32O3 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8- |
InChI-Schlüssel |
CCPPLLJZDQAOHD-FLIBITNWSA-N |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
Isomerische SMILES |
CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
cis-12-epoxyoctadeca-cis-9-enoate cis-12-epoxyoctadeca-cis-9-enoic acid vernoleate vernolic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


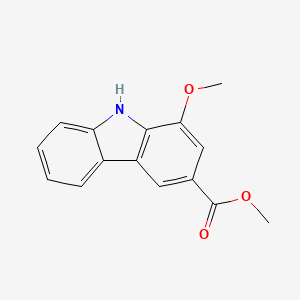
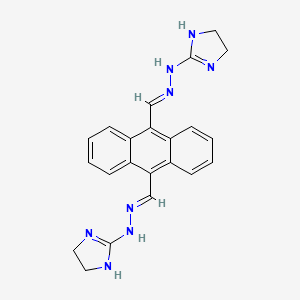

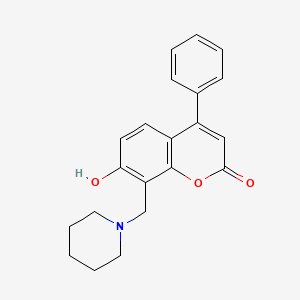
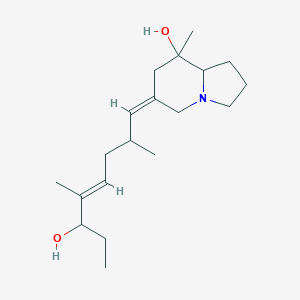
![[(E)-[1-(pyridin-2-yl)ethylidene]amino]thiourea](/img/structure/B1238806.png)

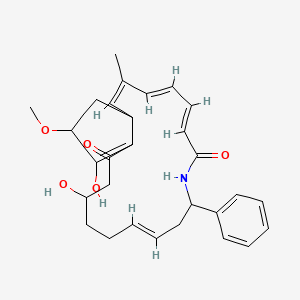

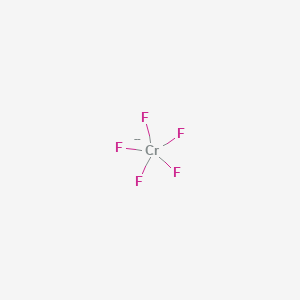
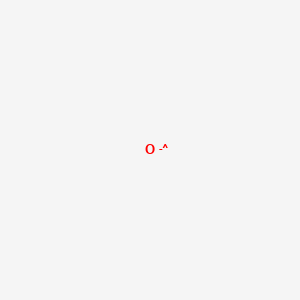
![[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1238818.png)


